molecular formula C14H19BO5 B13546090 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid

Cat. No.: B13546090
M. Wt: 278.11 g/mol
InChI Key: FPKODLABVLMELQ-UHFFFAOYSA-N
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Description

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid is an organic compound with the molecular formula C14H19BO5. This compound is characterized by the presence of a dioxaborolane ring, which is a boron-containing heterocycle, attached to a phenoxyacetic acid moiety. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid typically involves the reaction of 3-bromophenoxyacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

    Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Various boron-containing reduced products.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar structure with a phenyl group instead of the phenoxyacetic acid moiety.

    Pinacolborane: Contains a boron atom in a dioxaborolane ring but lacks the phenoxyacetic acid group.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure with a pyridine ring.

Uniqueness

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid is unique due to the presence of both the dioxaborolane ring and the phenoxyacetic acid moiety. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H19BO5

Molecular Weight

278.11 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)18-9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)

InChI Key

FPKODLABVLMELQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)O

Origin of Product

United States

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